Sodium;methyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium methyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of sodium methyl 4-hydroxybenzoate involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium methyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to 4-hydroxybenzoic acid and methanol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Various carboxylic acids and quinones.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Sodium methyl 4-hydroxybenzoate is extensively used in scientific research due to its preservative properties. Some key applications include:
Wirkmechanismus
The antimicrobial activity of sodium methyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the cell membrane’s integrity, leading to leakage of cellular contents and ultimately cell death. This compound is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations .
Vergleich Mit ähnlichen Verbindungen
Sodium methyl 4-hydroxybenzoate belongs to the class of compounds known as parabens. Similar compounds include:
Ethyl 4-hydroxybenzoate (Ethylparaben): Slightly longer alkyl chain, similar preservative properties.
Propyl 4-hydroxybenzoate (Propylparaben): Longer alkyl chain, higher antimicrobial activity.
Butyl 4-hydroxybenzoate (Butylparaben): Even longer alkyl chain, highest antimicrobial activity among parabens.
Uniqueness
Sodium methyl 4-hydroxybenzoate is unique due to its optimal balance between solubility and antimicrobial activity. Its sodium salt form enhances its solubility in water, making it more suitable for aqueous formulations compared to other parabens .
Eigenschaften
Molekularformel |
C8H8NaO3+ |
---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
sodium;methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1 |
InChI-Schlüssel |
PESXGULMKCKJCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.